

# 4-(Phenylethynyl)benzaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-(Phenylethynyl)benzaldehyde

Cat. No.: B1269893

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CAS Number: 57341-98-7

Chemical Formula: C<sub>15</sub>H<sub>10</sub>O

Molecular Weight: 206.24 g/mol

This technical guide provides an in-depth overview of **4-(phenylethynyl)benzaldehyde**, a versatile bifunctional aromatic compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its applications as a key building block in the synthesis of various organic molecules.

## Physicochemical Properties

**4-(Phenylethynyl)benzaldehyde** is a solid at room temperature, typically appearing as a white to yellow or beige powder or crystalline solid. It is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O	N/A
Molecular Weight	206.24 g/mol	N/A
Melting Point	95-98 °C	
Boiling Point	383.9±25.0 °C (Predicted)	N/A
Appearance	White to yellow to beige powder or crystalline solid	
Solubility	Soluble in dichloromethane, chloroform, ethyl acetate	N/A

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-(phenylethynyl)benzaldehyde**. The following data are characteristic of the compound.

Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): 10.06 (s, 1H, CHO), 7.93 (d, J=8.2 Hz, 2H, Ar-H), 7.68 (d, J=8.2 Hz, 2H, Ar-H), 7.59-7.57 (m, 2H, Ar-H), 7.42-7.39 (m, 3H, Ar-H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): 191.4, 135.9, 132.8, 132.2, 129.8, 129.5, 129.1, 128.6, 122.5, 93.5, 88.6
Infrared (IR)	ν (cm <sup>-1</sup> ): 2218 (C≡C), 1701 (C=O), 1600, 1560 (Ar C=C)
Mass Spectrometry (MS)	m/z: 206.07 (M <sup>+</sup> )

## Synthesis

The most common and efficient method for the synthesis of **4-(phenylethynyl)benzaldehyde** is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne (phenylacetylene) with an aryl halide (typically 4-

iodobenzaldehyde or 4-bromobenzaldehyde) in the presence of a copper(I) co-catalyst and a base.

## Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of **4-(phenylethynyl)benzaldehyde** from 4-iodobenzaldehyde and phenylacetylene.

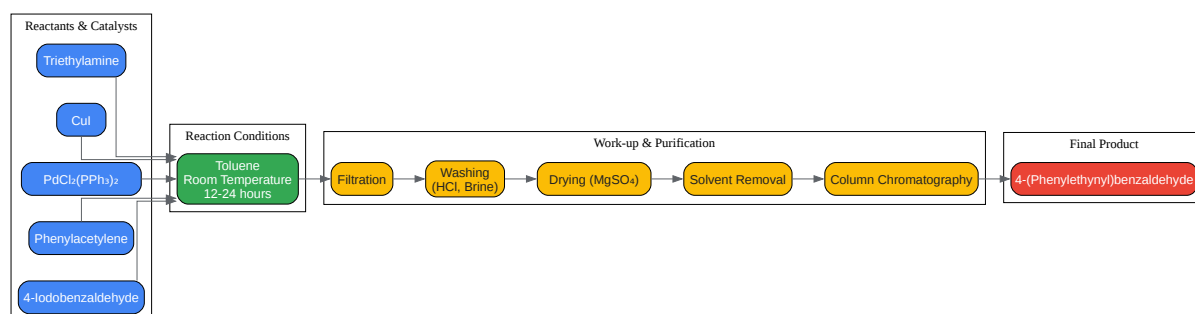
Materials:

- 4-Iodobenzaldehyde
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride [ $\text{PdCl}_2(\text{PPh}_3)_2$ ]
- Copper(I) iodide ( $\text{CuI}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Toluene
- Hydrochloric acid ( $\text{HCl}$ ), 1 M
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Hexane
- Ethyl acetate

Procedure:

- A mixture of 4-iodobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) is placed in a round-bottom flask.

- The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
- Toluene and triethylamine are added, followed by the addition of phenylacetylene (1.2 eq).
- The reaction mixture is stirred at room temperature for 12-24 hours, during which the formation of a precipitate (triethylammonium iodide) is observed.
- Upon completion of the reaction (monitored by TLC), the mixture is filtered to remove the precipitate.
- The filtrate is washed with 1 M HCl and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford **4-(phenylethynyl)benzaldehyde** as a solid.



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